Potassium methanesulfonate

Overview

Description

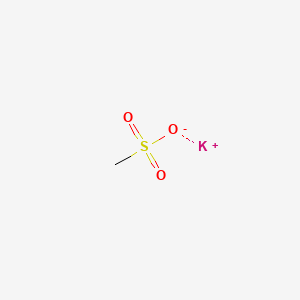

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is an organosulfur compound with the chemical formula CH₃KO₃S. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various chemical processes due to its stability and reactivity.

Mechanism of Action

Target of Action

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is a compound with antimicrobial properties . It is primarily used as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . The primary targets of this compound are the heteroarylbenzenes involved in the arylation process .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the heteroarylbenzenes. As a cocatalyst, it facilitates the arylation process . The methanesulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the arylation of heteroarylbenzenes . High-affinity potassium transporters (HKTs) are crucial in facilitating potassium uptake by plants. Many types of HKTs confer salt tolerance to plants through regulating K+ and Na+ homeostasis under salinity stress .

Pharmacokinetics

It is known that due to its large molecular weight and its cationic properties at physiological ph, it passes through physiological membranes poorly and is mainly distributed within the extracellular space .

Result of Action

The result of this compound’s action is the successful arylation of heteroarylbenzenes . This process is crucial in various chemical reactions and has significant implications in the field of organic chemistry .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the activity of this compound . .

Biochemical Analysis

Biochemical Properties

Potassium methanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular function. For instance, this compound can act as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . This interaction enhances the efficiency of the catalytic process, demonstrating its importance in biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells. For example, this compound’s interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization . Additionally, its role in electroplating suggests potential effects on cellular ion transport mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to stabilize certain enzyme-substrate complexes enhances reaction rates and efficiency . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability, with minimal degradation under standard laboratory conditions . Long-term studies have shown that this compound maintains its catalytic activity over extended periods, making it a reliable reagent for biochemical experiments. Its effects on cellular function may change over time, depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may enhance certain biochemical reactions without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular ion balance and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as methanesulfonate monooxygenase, which catalyzes the oxidation of methanesulfonate to formaldehyde and sulfate . This interaction is crucial for the biogeochemical cycling of sulfur, demonstrating the compound’s role in essential metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s high solubility in water facilitates its movement across cellular membranes, allowing it to reach its target sites of action . Additionally, this compound’s interaction with ion channels and transporters can influence its localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . This localization is essential for its function, as it ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with potassium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:

CH3SO3H+KOH→CH3KO3S+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process ensures high purity and yield by controlling the reaction conditions such as temperature, concentration, and pH.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.

Oxidation and Reduction: While the compound itself is stable, it can participate in redox reactions when combined with other reagents.

Catalysis: It is often used as a catalyst in various organic reactions, including C-H arylation.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines and alcohols.

Catalysts: Transition metal catalysts such as ruthenium are frequently used.

Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted methanesulfonates.

Catalytic Products: In C-H arylation, the major products are arylated heteroarylbenzenes.

Scientific Research Applications

Potassium methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a cocatalyst in organic synthesis, particularly in C-H arylation reactions.

Biology: Employed in studies involving enzyme catalysis and protein modification.

Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

Industry: Utilized in electroplating, as a catalyst in polymerization reactions, and in the production of surfactants.

Comparison with Similar Compounds

Lithium Methanesulfonate: Similar in structure but differs in the metal ion, which affects its solubility and reactivity.

Sodium Methanesulfonate: Another similar compound with sodium instead of potassium, used in similar applications but with different solubility profiles.

Methanesulfonic Acid: The parent compound, used widely in organic synthesis and as a catalyst.

Uniqueness: Potassium methanesulfonate is unique due to its specific solubility and reactivity profile, which makes it particularly useful in aqueous reactions and as a catalyst in organic synthesis. Its stability and efficiency as a leaving group also set it apart from other similar compounds.

Properties

CAS No. |

2386-56-3 |

|---|---|

Molecular Formula |

CH4KO3S |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

potassium;methanesulfonate |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChI Key |

MMDSSERULWYGSW-UHFFFAOYSA-N |

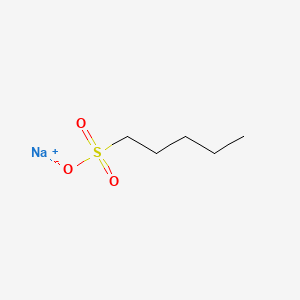

SMILES |

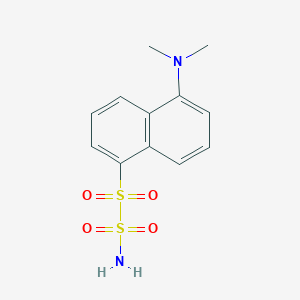

CS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CS(=O)(=O)O.[K] |

Key on ui other cas no. |

2386-56-3 |

Pictograms |

Irritant |

Related CAS |

75-75-2 (Parent) |

Synonyms |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of potassium methanesulfonate?

A1: this compound (K(CH3SO3)) crystallizes in the I4/m space group with 12 formula units in its primitive cell []. Unlike the lithium analogue which displays a distorted tetrahedral coordination, this compound exhibits more complex coordination environments around the potassium ion, including six-, seven-, and ninefold coordination [].

Q2: How does this compound impact muscle contraction?

A2: Research suggests that this compound, due to its ionic strength, can influence the contractile force of skinned muscle fibers []. Specifically, higher ionic strength, potentially achieved through increased this compound concentration, was found to decrease the maximal calcium-activated force (Fmax) in skinned fast-twitch skeletal muscle fibers from rabbits []. This effect is likely due to destabilization of the cross-bridge structure within the muscle fibers and increased electrostatic shielding of actomyosin interactions [].

Q3: What does vibrational spectroscopy reveal about the bonding in this compound?

A3: Infrared spectroscopy provides insight into the bonding characteristics of this compound []. Unlike lithium methanesulfonate which exhibits a splitting of the asymmetric S–O stretch mode (indicative of bonding interaction), this compound does not show this splitting []. This lack of splitting in the potassium salt's spectrum suggests a predominantly ionic interaction between the potassium cation and the methanesulfonate anion [].

Q4: What are the applications of this compound in analytical chemistry?

A4: this compound plays a crucial role in high-performance anion-exchange chromatography (HPAE) for analyzing oligosaccharides []. When paired with potassium hydroxide (KOH) in a dual electrolytic eluent generation system, this compound enables efficient separation and analysis of oligosaccharides, offering a reliable alternative to conventional sodium acetate/sodium hydroxide eluents [].

Q5: How does this compound behave in different solvent mixtures?

A5: Studies examining the ionic conductivity of this compound in a binary solvent mixture of 20 mass % propylene carbonate + ethylene carbonate at 25 °C reveal its behavior as an electrolyte []. By fitting conductance data to the Fuoss conductance-concentration equation, researchers determined parameters such as limiting molar conductance, association constant, and cosphere diameter, shedding light on its properties in non-aqueous environments [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)

![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)

![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)

![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)